(S)-3-Methyl-pyrrolidine hydrochloride

Catalog No.
S828073
CAS No.
186597-29-5
M.F
C5H12ClN
M. Wt
121.608
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Methyl-pyrrolidine hydrochloride

CAS Number

186597-29-5

Product Name

(S)-3-Methyl-pyrrolidine hydrochloride

IUPAC Name

(3S)-3-methylpyrrolidine;hydrochloride

Molecular Formula

C5H12ClN

Molecular Weight

121.608

InChI

InChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1

InChI Key

JDJFUMBJQINVKP-JEDNCBNOSA-N

SMILES

CC1CCNC1.Cl

(S)-3-Methyl-pyrrolidine hydrochloride is a chiral amine with the chemical formula C₅H₁₂ClN and a molecular weight of 121.61 g/mol. It is characterized by a pyrrolidine ring, which is a five-membered saturated nitrogen-containing heterocycle. The compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various applications in organic synthesis and pharmaceutical formulations .

Due to its nucleophilic properties. It can undergo:

  • Electrophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, allowing it to react with electrophiles such as alkyl halides and acyl halides .
  • Michael Addition: This compound can serve as a nucleophile in Michael addition reactions, particularly when forming more complex cyclic structures .

The synthesis of (S)-3-Methyl-pyrrolidine hydrochloride can be achieved through several methods:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials.
  • Asymmetric Synthesis: This involves using chiral catalysts or reagents to produce the desired enantiomer selectively.
  • Cyclization Reactions: Starting from simple precursors like diethyl methylmalonate, cyclization can yield the pyrrolidine structure through various pathways including SN2 reactions and subsequent transformations .

(S)-3-Methyl-pyrrolidine hydrochloride finds applications in:

  • Pharmaceutical Industry: As an intermediate in the synthesis of various drugs.
  • Organic Synthesis: Utilized in creating complex molecules due to its reactivity and ability to introduce chirality into compounds.
  • Research: Employed in studies focusing on drug design and development, particularly for neurological applications .

Interaction studies of (S)-3-Methyl-pyrrolidine hydrochloride have shown that it can affect various biological pathways. Specific studies have explored its interactions with neurotransmitter receptors, although comprehensive data on its pharmacokinetics and dynamics remain limited. It is essential to evaluate its safety profile and potential side effects before clinical applications .

Several compounds share structural similarities with (S)-3-Methyl-pyrrolidine hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
(R)-3-Methyl-pyrrolidine hydrochloride235093-98-81.00
cis-Octahydro-1H-isoindole hydrochloride161829-92-10.90
Octahydrocyclopenta[c]pyrrole hydrochloride112626-50-30.90
Octahydropyrrolo[3,4-c]pyrrole5840-00-60.89
3-Azabicyclo[3.1.0]hexane hydrochloride73799-64-10.86
(S)-2-(Pyrrolidin-3-yl)ethanol hydrochloride1421033-80-80.78
2-Methyl-2,6-diazaspiro[3.4]octane135380-30-20.77

(S)-3-Methyl-pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the third position of the pyrrolidine ring, which differentiates it from other similar compounds that may lack this specific configuration or substituent .

Dates

Modify: 2023-08-15

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